Field: Thermodynamics
Application: 3,5-Difluoroaniline is used in the generation of thermodynamic property data. These data are critically evaluated and are used for various scientific and industrial applications.
Field: Biomedical Research
Application: 3,5-Difluoroaniline has been used in biomedical research to study its nephrotoxic effects in vitro.
Field: Organic Chemistry
Application: 3,5-Difluoroaniline has been used in the preparation of 3,5-difluorodimethylaniline.
Results: The process results in the production of 3,5-difluorodimethylaniline.
Field: Laboratory Research
Application: 3,5-Difluoroaniline is used as a laboratory chemical.
3,5-Difluoroaniline is an aromatic organic compound belonging to the class of substituted anilines. It is derived from aniline (aminobenzene) with two fluorine atoms replacing hydrogen atoms at positions 3 and 5 of the aromatic ring []. While its specific origins are not documented in scientific literature, it is likely synthesized for research purposes or as an intermediate in the production of other chemicals. There is currently no documented research highlighting its specific significance, but its fluorinated structure suggests potential applications in areas where similar compounds are used, such as pharmaceuticals or functional materials [].
The key feature of 3,5-difluoroaniline is its molecular structure. It consists of a six-membered benzene ring with two fluorine atoms attached at positions 3 and 5. An amino group (NH2) is attached at the first position of the ring []. This structure gives rise to several notable aspects:
Synthesis of 3,5-difluoroaniline is not extensively documented in scientific literature. However, a patent describes a method for its production from 2,6-dichloro-3,5-difluoronitrobenzene through a dechlorination process [].
Currently, there is no documented research on the specific mechanism of action of 3,5-difluoroaniline.
Acute Toxic;Irritant